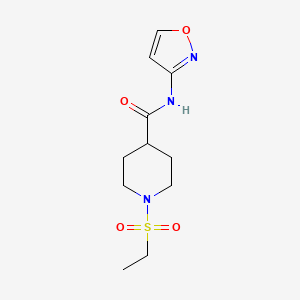![molecular formula C19H29N5O2 B5556613 2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, like the [5+1] double Michael addition, to construct the diazaspiro-heterocyclic framework. This approach allows for the efficient synthesis of these compounds with high yields and introduces various substituents to the spiro framework, demonstrating the versatility and adaptability of this synthetic route (Islam et al., 2017).
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives are characterized by their unique spirocyclic structure, often incorporating a diazaspiro[5.5]undecane core. This structural motif is crucial for their biological activity. X-ray diffraction studies have shown that the cyclohexanone unit of these spirocycles often adopts a chair conformation, stabilized by intermolecular hydrogen bonding and π-π stacking interactions, which are critical for the molecular assembly and stability of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes transformations such as aminomethylation, which allows for the introduction of new functional groups into the spirocyclic framework, further diversifying the chemical space of these compounds. This chemical versatility is essential for the synthesis of derivatives with potential pharmaceutical applications (Khrustaleva et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Research demonstrates innovative synthetic methodologies for diazaspiro[5.5]undecane derivatives. For instance, a base-promoted rearrangement technique has been developed for synthesizing similar compounds, highlighting the synthetic flexibility and potential for generating a variety of diazaspiro[5.5]undecane-based structures for further study and application (Shutalev & Fesenko, 2022).
- Another study detailed a stereoselective synthesis method for diazaspiro[5.5]undecane derivatives, showcasing the ability to create complex spiro-heterocyclic derivatives through cascade cyclization. This technique opens avenues for synthesizing compounds with specific stereochemical configurations, crucial for their biological activity and potential pharmaceutical applications (Islam et al., 2017).
Potential Pharmaceutical Applications
- Diazaspiro[5.5]undecane derivatives exhibit a range of pharmaceutical and biological activities, positioning them as valuable scaffolds in drug discovery. Their diverse biological activities stem from the unique spiro-heterocyclic structure, which is a common feature in naturally occurring molecules and synthetic pharmaceuticals (Aggarwal et al., 2014).
Structural and Photophysical Studies
- Studies involving the structural analysis and photophysical properties of diazaspiro[5.5]undecane derivatives have been conducted, providing insights into their chemical behavior and interactions. These investigations are foundational for understanding the compound's properties in various environments, crucial for their potential application in materials science and medicinal chemistry (Aggarwal & Khurana, 2015).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target .
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in several studies. For example, the cytotoxic activities of synthesized compounds were evaluated against human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Eigenschaften
IUPAC Name |
2-cyclopentyl-8-[2-(5-methyl-1H-1,2,4-triazol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-14-20-16(22-21-14)11-18(26)23-10-4-8-19(12-23)9-7-17(25)24(13-19)15-5-2-3-6-15/h15H,2-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAPTITUCYFGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
